Polaprezinc
Overview
Description
Polaprezinc is a chelated form of zinc and L-carnosine . It is a zinc-related medicine first approved in Japan and has been clinically used to treat gastric ulcers . It has been found to be effective in pressure ulcer treatment and against small intestine mucosal injury associated with long-term aspirin therapy .
Synthesis Analysis
The synthesis of polaprezinc can be decomposed into L-carnosine synthesis and L-carnosine-Zn salt complexation . b-Dihydro-1,3-thiazol-2,4-dione was synthesized from alanine and methyl o-ethyl xanthate, then acylated with L-histidine to obtain L-carnosine and finally complexed with zinc acetate to obtain polaprezinc .Molecular Structure Analysis
Polaprezinc has a molecular formula of C9H12N4O3Zn . Its molecular weight is 289.61 .Chemical Reactions Analysis
Polaprezinc exerts an anti-Helicobacter pylori effect, which is mainly attributed to Zn ions .Physical And Chemical Properties Analysis
Polaprezinc is characterized as a white or yellowish white crystalline powder . It is insoluble in glacial acetic acid and almost insoluble in water, methanol, ethanol, and ether . It is soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solution . Its melting point is 260-270°C .Scientific Research Applications
Gastric Ulcer Treatment
Polaprezinc is an anti-ulcer drug that was jointly studied and developed by Hamari Chemicals Co., Ltd. and Zeria Pharmaceutical Co., Ltd., and was first approved in Japan in 1994 . It can promote the healing of peptic ulcers and improve the quality of ulcer healing .
Helicobacter Pylori Eradication
Polaprezinc can improve the eradication rates of Helicobacter pylori, which has been verified in clinical practice . A previous study reported that polaprezinc can significantly reduce urease activity and inhibit the levels of inflammation and oxidative stress caused by H. pylori infection .
Mucosal Protection
Polaprezinc provides mucosal protection by increasing heat shock protein expression . It also presents antioxidant and antiapoptotic effects.
Inflammation Reduction
Polaprezinc can inhibit the expression of inflammatory factors , which can be beneficial in various conditions where inflammation plays a key role.
Tissue Regeneration
Polaprezinc can stimulate the proliferation and migration of granulation tissue in injured epithelial cells . This property makes it potentially useful in wound healing and tissue regeneration.
Zinc Deficiency Treatment
Polaprezinc has been used as a zinc replacement therapy for zinc deficiency . A systematic review using individual patient data confirmed the efficacy of polaprezinc on zinc deficiency .
Bone Fracture Healing
Polaprezinc administration may also be considered a potential therapeutic agent to improve bone regeneration or increase the effectiveness of osteoporosis treatment .
Mechanism of Action
Target of Action
Polaprezinc, a chelated form of zinc and L-carnosine, primarily targets the gastric mucosa . It interacts with various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV) . It also targets the transcription factor nuclear factor-kappaB (NF-kB) and various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a) .
Mode of Action
Polaprezinc increases the expression of the aforementioned antioxidant enzymes in the gastric mucosa, defending mucosal cells against reactive oxygen species . It inhibits the activity of NF-kB and decreases the expression of various inflammatory cytokines . Furthermore, Polaprezinc promotes the expression of numerous growth factors, including platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10 .
Biochemical Pathways
Polaprezinc’s action on the antioxidant enzymes and inflammatory cytokines affects the biochemical pathways related to oxidative stress and inflammation . By increasing the expression of antioxidant enzymes, it enhances the body’s defense against oxidative stress . By inhibiting NF-kB and decreasing the expression of inflammatory cytokines, it reduces inflammation .
Pharmacokinetics
Polaprezinc is metabolized into its components, L-carnosine and zinc, during intestinal absorption . The excretion rates after one administration using 14C-labeled L-CAZ to rats were 4.1% in urine, 13.3% in feces, and 38.8% in exhalation .
Result of Action
Polaprezinc’s action results in tissue healing by the elimination of free radicals . It promotes tissue growth and protects against damage to the gastric mucosa . It has been clinically used to treat gastric ulcers and has been found to be effective in pressure ulcer treatment .
Action Environment
The efficacy of Polaprezinc can be influenced by environmental factors such as the presence of Helicobacter pylori, which it can help eradicate . It also provides mucosal protection by increasing heat shock protein expression and presenting antioxidant and antiapoptotic effects . .
Safety and Hazards
properties
IUPAC Name |
3-aminopropanoyl-[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanide;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/p-1/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBKUDRXMQSFD-FJXQXJEOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)[N-]C(=O)CCN.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4O3Zn- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048615 | |
Record name | Polaprezinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa. | |
Record name | Polaprezinc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Polaprezinc | |
CAS RN |
107667-60-7 | |
Record name | Polaprezinc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polaprezinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc, [β-alanyl-κN-L-histidinato(2-)-κN,κO] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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